Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate
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Overview
Description
“Ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylnicotinate” is a chemical compound . It is used for pharmaceutical testing .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the sources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources .Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis and Transformations: Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate is involved in the synthesis of complex molecules, demonstrating its role in the construction of indole alkaloids, potentially leading towards the Iboga-Voacanga series. This process involves the condensation of methyl 5-formylnicotinate with α-cyanomethyltryptophol and subsequent transformations, highlighting the compound's utility in organic synthesis (Wenkert et al., 1970).
- Photophysical Studies: The compound's derivatives have been studied for their photophysical properties. For example, methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives have shown unique luminescence properties, indicating the potential application of this compound derivatives in materials science and photophysical research (Kim et al., 2021).
Biological Studies and Applications
- Tubulin Polymerization Inhibition: A study found that certain indenopyrazoles derived from analogous compounds exhibit antiproliferative activity towards human cancer cells by inhibiting tubulin polymerization. This suggests that derivatives of this compound could potentially be explored for their anticancer properties (Minegishi et al., 2015).
- Antioxidant and Biological Activities: Research on derivatives of similar phenolic compounds like carvacrol, thymol, and eugenol has shown significant antioxidant properties and reduced cytotoxic effects, suggesting the potential for this compound derivatives to be used in developing new antioxidants with minimal cytotoxicity (Mastelić et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-12(16(19)21-3)8-11(9-17)15(18-10)22-14-7-5-4-6-13(14)20-2/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILXTXAOCSYJQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC2=CC=CC=C2OC)C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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